N-Hexanoyl-L-erythro-sphingosine
Description
Overview of Sphingolipid Metabolism and Ceramide's Central Role in Cellular Homeostasis
Sphingolipids are a class of lipids that are essential structural components of eukaryotic cell membranes. nih.gov Beyond their structural function, they are critical signaling molecules involved in a wide array of cellular functions, including cell-cell interaction, adhesion, proliferation, migration, and death. nih.gov The metabolism of sphingolipids is a complex network of interconnected pathways in which ceramide occupies a pivotal position. nih.gov
Ceramide can be generated through three primary pathways:
De novo synthesis: This process begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.
Sphingomyelin (B164518) hydrolysis: Sphingomyelinases (SMases) can break down sphingomyelin, a major component of cell membranes, to produce ceramide. nih.gov
The salvage pathway: This pathway recycles sphingosine (B13886), a backbone of complex sphingolipids, to form ceramide. portlandpress.com
As a bioactive molecule, ceramide influences numerous cellular pathways, including those leading to apoptosis, cell senescence, and cell cycle regulation. nih.gov The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which plays a crucial role in determining a cell's fate—ceramide promoting cell death and S1P promoting cell survival and growth. nih.gov
Rationale for Utilizing Exogenous Short-Chain Ceramide Analogues in Cellular Studies
The inherent insolubility of naturally occurring long-chain ceramides (B1148491) presents a significant challenge for their use in experimental settings. nih.gov To overcome this, researchers have synthesized short-chain ceramide analogues, such as Ceramide C2, C6, and C8, which possess greater water solubility and cell permeability. nih.govnih.gov This increased solubility allows for their direct addition to cell culture media, facilitating the study of ceramide-dependent cellular responses. nih.gov
Ceramide C6, with its six-carbon fatty acid chain, has been extensively used as a research tool because it effectively mimics the biological activities of endogenous ceramides. nih.govmdpi.com Upon entering the cell, it can be metabolized and incorporated into longer-chain ceramides, further participating in the sphingolipid metabolic pathways. mdpi.com The use of these analogues has been instrumental in elucidating the downstream targets and signaling cascades activated by ceramide.
Historical Perspective on Ceramide C6 Research Contributions
Research utilizing Ceramide C6 has significantly advanced our understanding of the multifaceted roles of ceramides in cellular regulation. Key findings from studies involving Ceramide C6 have demonstrated its ability to induce a range of cellular responses, providing a foundational understanding of ceramide's function as a second messenger in signaling pathways.
Key Research Findings with Ceramide C6:
| Cellular Process | Key Findings |
| Apoptosis | Exogenous Ceramide C6 has been shown to potently induce apoptosis in various cell types. nih.gov This process is often mediated by the activation of caspases, a family of proteases essential for programmed cell death. nih.govuliege.be Studies have also implicated the involvement of the c-Jun N-terminal kinase (JNK) pathway in Ceramide C6-induced apoptosis. nih.gov |
| Cell Cycle Arrest | Ceramide C6 can induce cell cycle arrest, primarily at the G0/G1 phase. nih.govresearchgate.net This effect has been linked to the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov |
| Autophagy | The role of ceramide in autophagy is complex, with studies showing that Ceramide C6 can induce this process. nih.gov Autophagy can serve as a pro-survival mechanism in some contexts, while in others, it can lead to cell death. nih.gov |
These and other studies have solidified the importance of Ceramide C6 as an indispensable tool for dissecting the intricate signaling networks governed by sphingolipids.
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-GWGOZDFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153371 | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189894-78-8 | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189894-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Fates of Exogenous Ceramide C6 Within Cells
Integration of Exogenous Ceramide C6 into Endogenous Sphingolipid Metabolic Pathways
The integration of exogenous C6-ceramide into cellular metabolic networks primarily occurs via the salvage pathway, which recycles sphingoid bases.
The de novo sphingolipid synthesis pathway is the primary route for generating endogenous ceramides (B1148491), beginning with the condensation of serine and palmitoyl-CoA to form dihydroceramide, which is then converted to ceramide nih.govoatext.comnih.govbiologists.comfrontiersin.orgmdpi.com. Exogenous C6-ceramide, being a complete ceramide molecule with a short C6 acyl chain, does not directly serve as a precursor in the initial steps of the de novo pathway. However, some studies suggest that the sphingosine (B13886) backbone derived from the breakdown of exogenous C6-ceramide can be re-utilized in ceramide synthesis, which is more accurately described as a component of the salvage pathway rather than direct de novo substrate utilization mdpi.comacs.org.
The salvage pathway is the predominant route for exogenous ceramide metabolism. This pathway involves the hydrolysis of ceramides and the subsequent re-acylation of the liberated sphingosine base.
Exogenous C6-ceramide is efficiently deacylated by cellular enzymes, such as ceramidases, to release its C6 fatty acid and the sphingosine base mdpi.com. The released sphingosine is then re-acylated by ceramide synthases (CerS) with longer-chain fatty acyl-CoAs, leading to the formation of endogenous, longer-chain ceramides nih.govmdpi.comnih.govnih.govsemanticscholar.orgresearchgate.nethaematologica.org. This conversion is concentration-dependent, with lower concentrations of C6-ceramide favoring conversion to C6-sphingomyelin (C6-SM), while higher concentrations promote conversion to C6-glucosylceramide (C6-GC) or other longer-chain ceramide species nih.govsemanticscholar.orgnih.gov.
Table 1: Metabolic Fate of Exogenous C6-Ceramide in Cancer Cell Lines
| Cell Type | C6-Ceramide Concentration | Primary Metabolic Product | Percentage of Radioactivity (approx.) | Reference |
| MDA-MB-231 | Low (0.6 µM) | C6-Sphingomyelin (C6-SM) | C6-SM: >80%, C6-GC: 4%, Free C6-Cer: 13% | nih.gov |
| MDA-MB-231 | High (10 µM) | C6-Glucosylceramide (C6-GC) | C6-GC: 75%, C6-SM: 15% | nih.gov |
| HeLa | Low (1 µM) | Sphingomyelin (B164518) | Favored conversion to SM | semanticscholar.orgnih.gov |
| HeLa | High (25–100 µM) | C6-Glucosylceramide | Favored conversion to C6-GC | semanticscholar.orgnih.gov |
| KG-1 | Low (0.6 µM) | C6-Sphingomyelin (C6-SM) | Favored C6-SM synthesis | nih.gov |
| KG-1 | High (12 µM) | C6-Sphingomyelin (C6-SM) | Favored C6-SM synthesis | nih.gov |
The sphingosine released from the deacylation of C6-ceramide is a critical intermediate that can be re-acylated by ceramide synthases to generate endogenous ceramides, particularly longer-chain species mdpi.comnih.govnih.govresearchgate.netfrontiersin.org. This recycling process can significantly contribute to the cellular pool of endogenous ceramides. For instance, studies have shown that the inclusion of unlabeled C6-ceramide with radiolabeled palmitic acid (a precursor for ceramide synthesis) can increase the synthesis of long-chain ceramides by up to threefold in certain cell types nih.gov. This highlights the importance of the salvage pathway in maintaining or expanding the endogenous ceramide pool using exogenous short-chain ceramide as a source of sphingosine.
Sphingolipid Salvage Pathway and Ceramide C6 Interconversion
Enzymatic Transformations and Flux of Ceramide C6
The metabolic flux of exogenous C6-ceramide is governed by the activity of specific enzymes involved in its breakdown and subsequent synthesis of other sphingolipids.
Ceramide synthases (CerS1-6) are key enzymes responsible for the N-acylation of sphingoid bases, including sphingosine derived from the degradation of exogenous C6-ceramide, to form ceramides nih.govnih.govfrontiersin.orgmdpi.commdpi.com. Each CerS isoform exhibits distinct preferences for fatty acyl-CoA chain lengths, thereby influencing the composition of the newly synthesized ceramides nih.govmdpi.comportlandpress.comnih.govnih.gov. For example, CerS5 and CerS6 are known to prefer C16 fatty acyl-CoAs, leading to the synthesis of C16-ceramide portlandpress.comnih.govbiorxiv.org. The sphingosine liberated from C6-ceramide can be re-acylated by these enzymes to produce endogenous long-chain ceramides, contributing to the cellular sphingolipid pool and influencing downstream signaling events mdpi.comnih.govnih.govresearchgate.net.
Table 2: Comparative Cellular Uptake Rates of Exogenous Ceramides
| Ceramide Species | Uptake Rate (Relative) |
| [³H]C6-Cer | Highest |
| [³H]C10-Cer | ~50% of C6-Cer |
| [³H]C16-Cer | ~5% of C6-Cer |
*Data represents uptake rates at 1-3 hours relative to C6-Cer in HeLa cells semanticscholar.orgnih.gov.
Table 3: Ceramide Synthase Isoform Preferences for Fatty Acyl-CoA
| Ceramide Synthase Isoform | Preferred Fatty Acyl-CoA Chain Lengths | Primary Ceramide Products | Reference |
| CerS1 | C18 | C18-ceramides | mdpi.comnih.gov |
| CerS2 | Very-Long-Chain (VLC), C24-C24:1 | VLC ceramides | mdpi.comportlandpress.com |
| CerS3 | Middle and Long-Chain, C28-C32 | Ultra-long chain ceramides | nih.gov |
| CerS4 | C18-C20 | C18-C20 ceramides | mdpi.com |
| CerS5 | Long-Chain (LC), C14-C16, C18 | LC ceramides | mdpi.comportlandpress.com |
| CerS6 | Long-Chain (LC), C14-C16 | C16-ceramides | mdpi.comportlandpress.combiorxiv.org |
Subcellular Localization and Intracellular Trafficking of Ceramide C6 and its Metabolites
Golgi Apparatus as a Major Hub for Ceramide C6 Metabolism and Sorting
The Golgi apparatus is a central organelle in the processing and trafficking of sphingolipids, including Ceramide C6 nih.govmedchemexpress.comabpbio.compnas.org. Following its uptake and initial processing, Ceramide C6 is translocated to the Golgi apparatus, where it serves as a direct precursor for the synthesis of sphingomyelin and glucosylceramide nih.govcaymanchem.com.
Studies utilizing fluorescently labeled Ceramide C6 (e.g., NBD C6-Ceramide) have demonstrated its accumulation and subsequent conversion within the Golgi nih.govmedchemexpress.comabpbio.compnas.orgfocusbiomolecules.com. This organelle acts as a critical site for the enzymatic modification of Ceramide C6 into these more complex sphingolipids. The enzymes responsible for sphingomyelin synthesis, such as sphingomyelin synthases, are localized within the Golgi, facilitating this conversion on the lumenal side biologists.commdpi.comnih.gov. Similarly, glucosylceramide synthase, located on the cytosolic side of the Golgi, converts Ceramide C6 into glucosylceramide mdpi.com.
The Golgi apparatus is also implicated in the sorting and distribution of these newly synthesized sphingolipids. Following their synthesis, sphingomyelin and glucosylceramide derived from Ceramide C6 are trafficked from the Golgi to various cellular destinations, most notably the plasma membrane nih.govcaymanchem.com. The organization and lipid composition of the Golgi membranes, influenced by ceramides like C6, are essential for the biogenesis of transport carriers and proper protein secretion nih.govembopress.orgnih.gov.
Vesicular and Non-Vesicular Transport Mechanisms for Ceramide C6
The intracellular transport of ceramides, including Ceramide C6, from their site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus, and subsequently to other cellular compartments, occurs through both vesicular and non-vesicular pathways mdpi.commdpi.comnih.gov.
Non-Vesicular Transport: A primary mechanism for ceramide transport from the ER to the Golgi involves non-vesicular transport mediated by lipid transfer proteins (LTPs) mdpi.comnih.gov. The Ceramide Transfer Protein (CERT) is a well-characterized LTP that facilitates the transfer of ceramides from the ER to the trans-Golgi network (TGN) mdpi.comnih.gov. CERT binds to ceramide at the ER membrane and transfers it to the Golgi, a process crucial for sphingomyelin biosynthesis mdpi.comnih.gov. Studies suggest that CERT primarily transports ceramides with shorter acyl chains, making it particularly relevant for Ceramide C6 mdpi.comnih.gov. In some cell types, evidence suggests the coexistence of CERT-dependent and CERT-independent pathways for ceramide transport from the ER to the Golgi mdpi.comnih.gov.
Vesicular Transport: While non-vesicular transport is a significant route, vesicular transport also plays a role in ceramide trafficking. Ceramides can be incorporated into COPII-coated vesicles that bud from the ER and travel to the cis-Golgi nih.govnih.gov. This pathway is thought to be more prominent for ceramides with very long-chain fatty acids, but it can also contribute to the transport of shorter-chain ceramides nih.gov.
Once synthesized in the Golgi, sphingomyelin and glucosylceramide derived from Ceramide C6 are transported to the plasma membrane. This transport can occur via vesicular pathways, as part of the secretory pathway nih.govcaymanchem.combiologists.com. However, it has also been observed that short-chain sphingomyelin analogs, like those derived from Ceramide C6, can be translocated across the plasma membrane via transporter-dependent mechanisms, even when vesicular transport is inhibited biologists.com.
The precise interplay between vesicular and non-vesicular transport mechanisms for Ceramide C6 and its metabolites is complex and can vary depending on the cell type and specific cellular context.
Cellular and Molecular Mechanisms Governed by Ceramide C6
Ceramide C6 in Intracellular Signal Transduction Pathways
Ceramide C6, a cell-permeable analog of endogenous ceramides (B1148491), serves as a critical second messenger in a multitude of intracellular signaling cascades. Its ability to traverse the plasma membrane allows for the direct investigation of ceramide-mediated cellular processes, which include the regulation of cell growth, differentiation, apoptosis, and stress responses. The multifaceted roles of Ceramide C6 are executed through its interaction with and modulation of various key signaling proteins and pathways.
Ceramide C6 has been identified as a direct activator of Protein Kinase C zeta (PKCζ), an atypical isoform of the PKC family. This activation is a key event in ceramide-mediated signaling for growth arrest and apoptosis. mdpi.com Research has shown that C6-ceramide treatment leads to the increased localization and phosphorylation of PKCζ within specialized membrane microdomains known as lipid rafts or caveolae. nih.gov This recruitment and activation of PKCζ within these structured membrane domains are necessary for its subsequent downstream effects, including the inactivation of the pro-survival kinase Akt. nih.gov
Studies have demonstrated that the direct interaction between ceramide and PKCζ can trigger the formation of a signaling complex. For instance, ceramide induces the association of PKCζ with components of the stress-activated protein kinase (SAPK) cascade, such as MEKK1, SEK, and SAPK itself. nih.gov This complex formation is crucial for the transmission of ceramide-induced stress signals. Furthermore, the activation of PKCζ by ceramide can be biphasic, with low concentrations stimulating its kinase activity and higher concentrations leading to inhibition. researchgate.netembopress.org The regulatory role of Ceramide C6 on PKCζ is pivotal in mediating cellular responses to stress and influencing cell fate decisions.
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Ceramide C6 is a well-established negative regulator of this pathway. mdpi.com One of the primary mechanisms by which Ceramide C6 inhibits Akt is through the activation of PKCζ. nih.gov Activated PKCζ can then phosphorylate and inactivate Akt, thereby suppressing its pro-survival signals. nih.gov Pharmacological disruption of the lipid microdomains where this interaction occurs abrogates the ceramide-induced inactivation of Akt. nih.gov
Ceramide C6 can also influence Akt signaling through other mechanisms. For example, in the context of multiple myeloma, exosomes from cells treated with C6-ceramide were found to inhibit angiogenesis by suppressing the Akt pathway in endothelial cells. nih.gov This effect was mediated by an increase in the expression of miR-29b, which in turn targeted and reduced the expression of Akt3, PI3K, and VEGFA. nih.govnih.gov This highlights a novel mechanism by which Ceramide C6 can indirectly modulate Akt signaling through the regulation of microRNA expression. The inhibition of the Akt pathway by Ceramide C6 is a critical component of its anti-proliferative and pro-apoptotic functions in various cell types.
Table 1: Effect of Ceramide C6 on Key Signaling Molecules
| Target Molecule | Effect of Ceramide C6 | Downstream Consequence | Cell Type/Context |
|---|---|---|---|
| PKCζ | Direct activation and phosphorylation | Inactivation of Akt, formation of SAPK signaling complex | Vascular smooth muscle cells, HEK-293 cells |
| Akt | Inhibition/Dephosphorylation | Suppression of cell survival and proliferation | Vascular smooth muscle cells, endothelial cells (via exosomes) |
| JNK/SAPK | Activation | Induction of apoptosis and c-jun expression | HL-60 promyelocytic cells, breast cancer cells |
| p53 | Induction/Activation | p53-dependent apoptosis, regulation of Bax/Bcl-2 ratio | Human astrocytoma cells, neuroblastoma SKN-SH cells |
| NF-κB | Inhibition of activation | Reduced IL-2 production | T cells |
| miR-29b | Increased expression | Suppression of Akt signaling, inhibition of angiogenesis | Endothelial cells (via multiple myeloma exosomes) |
The stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinases (JNKs), are key mediators of cellular responses to a variety of environmental stresses. Ceramide C6 is a potent activator of the JNK/SAPK signaling cascade. unc.edunih.gov Treatment of cells with C6-ceramide leads to a rapid and sustained activation of JNK/SAPK activity. unc.edu This activation is comparable to that induced by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), for which ceramide is considered a second messenger. unc.eduunc.edu
The mechanism of JNK activation by ceramide can involve the upstream kinase, apoptosis signal-regulating kinase 1 (ASK1). nih.gov Ceramide upregulates the expression of thioredoxin-interacting protein (Txnip), which in turn leads to the dissociation of thioredoxin from ASK1, thereby activating it. nih.gov Activated ASK1 then phosphorylates and activates downstream kinases in the JNK pathway. nih.gov The activation of JNK by Ceramide C6 has significant functional consequences, including the induction of apoptosis and the transcriptional activation of target genes such as c-jun. unc.edunih.gov
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress. Ceramide C6 has been shown to induce p53-dependent apoptosis in several cancer cell lines. nih.govnih.gov In human astrocytoma cells, for instance, C6-ceramide treatment leads to the induction of p53, which is a key step in the subsequent apoptotic cell death. nih.gov Similarly, in neuroblastoma cells, ceramide-induced apoptosis is accompanied by an accumulation of p53, which in turn leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
The relationship between ceramide and p53 appears to be complex and can be bidirectional. While ceramide can induce p53 activation, p53 can also regulate ceramide metabolism. For example, p53 can transcriptionally activate ceramide synthase 6 (CerS6), leading to an increase in the synthesis of C16-ceramide. nih.govnih.gov Co-administration of C6-ceramide with chemotherapeutic agents has been shown to synergistically activate p53, leading to enhanced cell death. oup.com This interplay between Ceramide C6 and p53 is critical for the execution of apoptotic programs in response to cellular damage.
The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Unlike its activating role in the JNK pathway, ceramide has been shown to have an inhibitory effect on NF-κB activation in certain contexts. nih.gov In T cells, for example, ceramide can inhibit the activation of NF-κB that is mediated by protein kinase C (PKC). researchgate.net This inhibition of NF-κB activation leads to a reduction in the production of interleukin-2 (IL-2), a critical cytokine for T cell proliferation and function. researchgate.net
The effect of ceramide on NF-κB signaling can be context-dependent. While some studies report an inhibitory role, others suggest that ceramide may be involved in the activation of NF-κB, particularly in response to inflammatory stimuli. nih.gov The specific outcome of the interplay between ceramide and the NF-κB pathway likely depends on the cell type, the nature of the stimulus, and the specific signaling intermediates involved.
Recent research has uncovered a role for Ceramide C6 in the regulation of microRNA (miRNA) expression. MiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. As mentioned earlier, a notable example is the modulation of miR-29b by C6-ceramide. In the context of multiple myeloma, treatment of myeloma cells with C6-ceramide leads to the release of exosomes containing elevated levels of miR-29b. nih.govnih.gov
When these exosomes are taken up by endothelial cells, the increased levels of miR-29b lead to the downregulation of its target genes, including Akt3, PI3K, and VEGFA. nih.govnih.gov This, in turn, suppresses the proliferation, migration, and tube formation of endothelial cells, thereby inhibiting angiogenesis. nih.gov This finding highlights a novel layer of regulation by which Ceramide C6 can exert its biological effects, not only through direct interaction with signaling proteins but also by modulating the expression of regulatory miRNAs that can have widespread effects on cellular function.
Table 2: Summary of Ceramide C6-Regulated Signaling Pathways and Their Cellular Outcomes
| Signaling Pathway | Key Molecules Modulated by Ceramide C6 | Cellular Outcome |
|---|---|---|
| PKCζ Pathway | PKCζ, Akt | Growth arrest, Apoptosis |
| Akt Pathway | Akt, PI3K, VEGFA | Inhibition of cell survival, proliferation, and angiogenesis |
| JNK/SAPK Pathway | JNK, ASK1, c-jun | Stress response, Apoptosis |
| p53 Pathway | p53, Bax, Bcl-2, CerS6 | Apoptosis, Cell cycle arrest |
| NF-κB Pathway | NF-κB, PKC | Modulation of inflammation and immune response |
| miRNA Regulation | miR-29b | Post-transcriptional gene regulation, Inhibition of angiogenesis |
Disruption of Histone Deacetylase 6 (HDAC6) / Protein Phosphatase 1 (PP1) / Tubulin Complexes
Ceramide C6 has been identified as a key player in the disruption of the HDAC6/PP1/tubulin complex, a critical regulatory nexus in cellular signaling. Research indicates that C6-ceramide can act synergistically with histone deacetylase (HDAC) inhibitors, such as Trichostatin A (TSA), to induce the dissociation of this complex. nih.govresearchgate.net This disruption leads to the hyperacetylation of α-tubulin and the release and subsequent activation of Protein Phosphatase 1 (PP1). nih.govresearchgate.net
The activated PP1 can then dephosphorylate and inactivate pro-survival proteins like Akt, ultimately contributing to cellular responses such as apoptosis. nih.gov The synergistic action of C6-ceramide and HDAC inhibitors suggests a cooperative mechanism where C6-ceramide enhances the disruption of the HDAC6/α-tubulin association, leading to pronounced α-tubulin hyperacetylation and cell death. nih.gov This mechanism highlights a significant pathway through which Ceramide C6 can influence cellular cytoskeletal dynamics and survival signaling.
| Interacting Molecules | Effect of Ceramide C6 | Downstream Consequence |
| HDAC6/PP1/Tubulin Complex | Disruption of the complex | Release and activation of PP1 |
| α-tubulin | Hyperacetylation | Altered microtubule dynamics |
| Akt | Dephosphorylation by activated PP1 | Inhibition of pro-survival signaling |
Effects on Alternative Pre-mRNA Splicing through Protein Phosphatase 1 Inhibition
The influence of Ceramide C6 extends to the regulation of alternative pre-mRNA splicing, a fundamental process in eukaryotic gene expression. Studies utilizing a water-soluble analog, C6 pyridinium ceramide (PyrCer), have demonstrated its ability to directly interact with and inhibit the catalytic subunit of Protein Phosphatase 1 (PP1). nih.govoup.comuky.edu This is in contrast to some natural, water-insoluble ceramides that have been shown to activate PP1. nih.govoup.com
By inhibiting PP1, PyrCer promotes the phosphorylation of several splicing regulatory proteins that contain the conserved RVxF PP1-binding motif. nih.govuky.edu These proteins include PSF/SFPQ, Tra2-beta1, and SF2/ASF. nih.gov The increased phosphorylation of these factors alters their activity and leads to changes in alternative splice site selection. nih.gov Exons that are regulated by this mechanism often possess suboptimal splice sites and are dependent on factors like PSF/SFPQ, whose phosphorylation state is directly modulated by the Ceramide C6 analog's inhibition of PP1. nih.gov This demonstrates a lipid-mediated regulatory pathway for pre-mRNA processing that is governed by the phosphorylation status of key splicing factors. nih.gov
| Splicing Factor | Effect of PyrCer (C6 analog) | Consequence for Splicing |
| Protein Phosphatase 1 (PP1) | Inhibition | Increased phosphorylation of splicing factors |
| PSF/SFPQ | Increased phosphorylation | Altered alternative splicing of dependent exons |
| Tra2-beta1 | Increased phosphorylation | Modulation of splice site selection |
| SF2/ASF | Increased phosphorylation | Changes in pre-mRNA processing |
Ceramide C6 Interactions with Cellular Macromolecules and Structural Components
Identification and Characterization of Ceramide C6-Interacting Proteins
The biological functions of Ceramide C6 are mediated, in part, through direct interactions with a variety of cellular proteins. While the full spectrum of Ceramide C6-binding proteins is still under investigation, proteome-wide approaches have begun to identify novel interactors. nih.gov Methodologies such as yeast surface cDNA display coupled with deep sequencing have been employed to screen for proteins that bind to ceramide, revealing a multitude of candidates. nih.gov
Although relatively few direct protein interactions with ceramide have been historically described, this is an expanding area of research. nih.gov Some studies have validated specific proteins as being ceramide-specific binders. nih.gov For instance, research has identified and validated that proteins containing EF-hand and STI1 domains can selectively bind to ceramide, suggesting that ceramide may directly regulate cellular pathways by interacting with these proteins. nih.gov While not exclusively focused on the C6 variant, these findings provide a framework for understanding how ceramides, in general, can function as signaling molecules through direct protein engagement. Further research is needed to specifically delineate the C6-ceramide interactome.
Impact of Ceramide C6 on Cellular Membrane Organization and Biophysics
Formation of Ceramide-Enriched Membrane Platforms
Ceramide C6 plays a significant role in the lateral organization of cellular membranes, promoting the formation of specialized domains known as ceramide-enriched membrane platforms. nih.govresearchgate.net These platforms are thought to arise from the coalescence of smaller lipid rafts into larger, more stable structures upon an increase in local ceramide concentration. nih.govnih.govmdpi.com This process is crucial for the spatial and temporal regulation of transmembrane signaling events. nih.gov
The generation of ceramide within the membrane, for instance through the hydrolysis of sphingomyelin (B164518) by sphingomyelinase, can trigger the formation of these platforms. researchgate.net These ceramide-rich domains serve as hubs for the recruitment and clustering of specific receptors and signaling molecules, thereby facilitating downstream signal transduction. nih.govresearchgate.net The formation of these macrodomains is a key mechanism by which Ceramide C6 can influence a wide array of cellular processes, from stress responses to apoptosis. utl.pt
Modulation of Membrane Fluidity and Lipid Raft Function
The incorporation of Ceramide C6 into cellular membranes has a profound impact on their biophysical properties, including membrane fluidity and the function of lipid rafts. nih.govmdpi.com Due to its structure, ceramide can increase the order of the lipid bilayer, leading to a decrease in membrane fluidity. researchgate.netutl.pt This effect is dependent on the acyl chain length and saturation of the ceramide species. nih.govutl.ptnih.gov
Contribution to Plasma Membrane Asymmetry and its Functional Consequences
Ceramide C6 is implicated in the intricate regulation of plasma membrane dynamics, particularly its asymmetry. The plasma membrane of mammalian cells exhibits a non-random distribution of lipids between its inner and outer leaflets, a state known as membrane asymmetry. This organization is crucial for various cellular functions. Research utilizing genome-wide CRISPR-Cas9 screens has revealed that this asymmetry is a key factor in cellular sensitivity to Ceramide C6-induced cell death. nih.govnih.gov
A study identified that the loss of the phospholipid flippase subunit TMEM30A, and its binding partner, the P4-type ATPase ATP11B, disrupts plasma membrane asymmetry and confers resistance to Ceramide C6 toxicity. nih.gov This suggests that a properly maintained asymmetric membrane is required for Ceramide C6 to effectively exert its cytotoxic effects. While the precise mechanism is still under investigation, alterations in membrane asymmetry may influence sphingolipid metabolic pathways, the formation of ceramide-enriched signaling platforms, or the topology and function of integral membrane proteins. nih.gov The disruption of this asymmetry, therefore, represents a potential mechanism by which cancer cells might evade ceramide-mediated apoptosis. nih.gov
Ceramide C6 Effects on Organellar Homeostasis
Mitochondrial Function and Bioenergetics (e.g., Inhibition of Respiratory Chain)
Ceramide C6 significantly impacts mitochondrial homeostasis, a central control point for cellular bioenergetics and apoptosis. nih.govresearchgate.net A primary effect of ceramides, including short-chain analogs like C6, is the disruption of the mitochondrial respiratory chain (MRC), leading to impaired oxidative phosphorylation (OXPHOS). nih.govnyu.edu
Research has shown that ceramides can inhibit various complexes of the electron transport chain. For instance, studies on isolated mitochondria revealed that N-acetylsphingosine (C2-ceramide), which C6-ceramide often mimics, induces the production of hydrogen peroxide by directly affecting the electron transport chain, an effect that is prevented by the inhibition of complex I and II. semanticscholar.org Other studies have specifically implicated C16-ceramide and sphinganine in the direct inhibition of complex IV (cytochrome c oxidase) activity, leading to increased reactive oxygen species (ROS) formation and chronic oxidative stress. nih.gov The inhibition of pyruvate- and succinate-dependent oxygen consumption by both short- and long-chain ceramides has been observed, leading to ROS production at the level of either complex I or complex III. researchgate.net
This disruption of the MRC contributes to several downstream effects, including a reduction in the mitochondrial membrane potential, increased mitochondrial outer membrane permeabilization (MOMP), and the release of pro-apoptotic factors like cytochrome c. nih.govresearchgate.netepa.gov
Table 1: Effects of Ceramides on Mitochondrial Respiratory Chain Complexes
| Ceramide Species | Affected Complex(es) | Observed Effect | Reference(s) |
|---|---|---|---|
| C2/C6-Ceramide | Complex I, II, III | Inhibition, leading to H₂O₂ production | semanticscholar.org |
| C16-Ceramide | Complex IV | Direct inhibition, leading to ROS generation | nih.gov |
Endoplasmic Reticulum Stress Induction and Resolution
The endoplasmic reticulum (ER) is a critical site for protein and lipid synthesis, and its proper function is essential for cellular homeostasis. Direct exposure of cells to short-chain ceramides, such as Ceramide C6, has been demonstrated to elicit significant ER stress. nih.gov This stress is characterized by the activation of the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. researchgate.net
Ceramide C6-induced ER stress can lead to increased alternative splicing of X-box binding protein 1 (XBP1) and phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which are key events in the UPR pathway. nih.gov The accumulation of ceramides is a known stimulus for the UPR, and different ceramide species can selectively regulate specific arms of this response. nih.govmdpi.com For example, in some contexts, C16-ceramide generated by ceramide synthase 6 has been shown to play a anti-apoptotic role by regulating the ATF6/CHOP arm of the ER stress response. mdpi.com Conversely, under sub-toxic levels of ER stress, a metabolic rescue mechanism can be activated where ceramide is converted to sphingosine-1-phosphate (S1P), which helps protect the cell from apoptosis. escholarship.org This highlights the complex, context-dependent role of ceramide metabolism in the induction and resolution of ER stress.
Calcium Homeostasis and Intracellular Calcium Influx Regulation
Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular processes, and its homeostasis is tightly controlled. nih.govyoutube.com Ceramide C6 has been shown to be a potent modulator of intracellular calcium levels. frontiersin.org Treatment of various cell types with C6 ceramide results in a rapid and dramatic increase in the concentration of cytosolic Ca²⁺. frontiersin.orgnih.gov This elevation in calcium often precedes the onset of programmed cell death. nih.gov
The mechanisms underlying this effect involve the release of calcium from intracellular stores, primarily the endoplasmic reticulum. Studies have indicated that ceramide can trigger this release by activating phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP₃). nih.govphysiology.org IP₃ then binds to its receptors (IP₃R) on the ER membrane, causing the release of stored calcium into the cytosol. physiology.orgfrontiersin.org The effect of C6-ceramide on sodium currents in rat granule cells was abolished by chelating intracellular Ca²⁺, further supporting the central role of calcium in mediating ceramide's effects. nih.gov This disruption of calcium homeostasis is a critical component of the signaling cascade initiated by Ceramide C6 that can ultimately lead to cell death. frontiersin.orgnih.gov
Biological Responses and Cellular Fates Elicited by Ceramide C6
Induction of Programmed Cell Death by Ceramide C6
One of the most extensively documented biological responses to Ceramide C6 is the induction of programmed cell death, or apoptosis. nih.govnih.govnih.govresearchgate.net As a cell-permeable analog, Ceramide C6 effectively mimics the intracellular accumulation of endogenous ceramides that occurs in response to various stress stimuli, such as chemotherapy or irradiation. nih.gov Its ability to trigger apoptosis has been demonstrated in a wide range of cell types, particularly in cancer cell lines, making it a subject of interest for potential therapeutic strategies. nih.govnih.govmdpi.com
The apoptotic process initiated by Ceramide C6 involves a cascade of well-defined molecular events. Key features include the activation of caspases, a family of proteases that execute the cell death program. nih.gov Specifically, increased caspase-3-like protease activity has been observed in cells treated with C6 ceramide. nih.gov This leads to characteristic morphological and biochemical hallmarks of apoptosis, such as the condensation and fragmentation of nuclei and the cleavage of genomic DNA into a "ladder" pattern. nih.govnih.gov
The signaling pathways leading to apoptosis are complex and can involve multiple factors. In human astrocytoma cells, C6-ceramide was found to induce p53-dependent apoptosis. nih.gov In breast cancer cells, Ceramide C6 was shown to enhance docetaxel-induced apoptosis through mechanisms involving the mitochondrial permeability transition pore (mPTP), ROS production, and activation of JNK and AMPK signaling pathways. nih.gov The convergence of these signals on mitochondria often results in the release of cytochrome c, further propagating the caspase cascade and committing the cell to its demise. frontiersin.org
Table 2: Pro-Apoptotic Effects of Ceramide C6 in Various Cell Lines
| Cell Line | Cell Type | Key Findings | Reference(s) |
|---|---|---|---|
| HTB12 | Human Astrocytoma (Glioblastoma) | Induces p53-dependent apoptosis; Caspase-3 activation; DNA fragmentation. | nih.gov |
| C6 | Rat Glioma | Induces cytotoxicity and apoptosis; Nuclear condensation and fragmentation. | nih.gov |
| K562 | Chronic Myeloid Leukemia | Promotes apoptosis through a mechanism involving caspase-8 and JNK. | researchgate.net |
| MCF-7, MDA-231 | Human Breast Cancer | Enhances docetaxel-induced apoptosis; Involves mPTP opening and ROS production. | nih.gov |
Cell Cycle Arrest Mediated by Ceramide C6
In addition to inducing cell death, Ceramide C6 can also inhibit cell proliferation by causing cell cycle arrest.
A common effect of C6-ceramide treatment in various cell types is the arrest of the cell cycle in the G0/G1 phase. nih.govdntb.gov.ua This prevents cells from entering the S phase, during which DNA replication occurs, thereby halting cell proliferation.
In human leukemic MOLT-4 cells, the addition of exogenous C6-ceramide leads to a dramatic arrest in the G0/G1 phase of the cell cycle. nih.gov Mechanistically, this has been linked to the dephosphorylation of the retinoblastoma protein (pRb). dntb.gov.ua pRb is a key regulator of the G1/S transition, and its dephosphorylation maintains it in an active, growth-suppressive state. Ceramide C6 has been shown to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are responsible for dephosphorylating pRb. dntb.gov.ua The activation of these phosphatases by C6-ceramide leads to pRb-mediated cell cycle arrest. Furthermore, C6-ceramide can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which can also contribute to G0/G1 arrest by inhibiting the activity of CDK2. dntb.gov.ua
Cellular senescence is a state of irreversible cell cycle arrest that is accompanied by characteristic phenotypic changes. Ceramide C6 has been shown to induce a senescent-like phenotype in several cell types, including human fibroblasts. dntb.gov.ua
Treatment of young, proliferating fibroblasts with C6-ceramide can induce key markers of senescence, such as a flattened and enlarged cell morphology and the expression of senescence-associated β-galactosidase (SA-β-gal). dntb.gov.ua This induction of senescence is also associated with an inhibition of DNA synthesis. dntb.gov.ua The ability of C6-ceramide to induce senescence is thought to be linked to its ability to cause cell cycle arrest, as described above. The sustained G0/G1 arrest mediated by C6-ceramide can trigger the entry of cells into a senescent state. dntb.gov.ua The connection between C6-ceramide, p53 pathways, and senescence has also been an area of investigation, as p53 is a critical regulator of the senescence program.
Influence on Cell Growth, Proliferation, and Viability
Ceramide C6, a synthetic, cell-permeable analog of natural ceramides, exerts significant influence over fundamental cellular processes, including cell growth, proliferation, and viability. Its primary mechanism of action in this regard is the induction of apoptosis, or programmed cell death, across a wide range of cell types. researchgate.netnih.gov The pro-apoptotic effects of Ceramide C6 are often dose- and time-dependent, with higher concentrations and longer exposure times leading to increased cell death. For instance, in cutaneous T cell lymphoma cell lines, Ceramide C6 has been shown to reduce cell viability and induce apoptosis. nih.gov Similarly, in chronic myeloid leukemia-derived K562 cells, C6-ceramide promotes apoptosis. researchgate.net
The apoptotic cascade initiated by Ceramide C6 involves multiple signaling pathways. Evidence suggests that it can trigger both intrinsic and extrinsic apoptotic pathways. In some cancer cell lines, the combination of nanoliposomal C6-ceramide with other chemotherapeutic agents has been shown to synergistically enhance apoptotic cell death. nih.gov
Beyond apoptosis, Ceramide C6 also plays a crucial role in regulating the cell cycle. Studies have demonstrated that it can induce cell cycle arrest, primarily in the G0/G1 phase. nih.gov This arrest prevents cells from progressing through the cell cycle and dividing, thereby inhibiting proliferation. In Molt-4 leukemia cells, the addition of exogenous C6-ceramide induced a significant arrest in the G0/G1 phase of the cell cycle. nih.gov
Furthermore, Ceramide C6 is implicated in the regulation of autophagy, a cellular process of "self-eating" that can either promote cell survival or lead to cell death. In some cancer cells, C6-ceramide has been shown to induce autophagy, which, in combination with other treatments, can lead to enhanced apoptotic cell death. nih.govnih.govnih.gov The interplay between apoptosis and autophagy in response to Ceramide C6 is complex and appears to be context-dependent.
The following table summarizes the effects of Ceramide C6 on cell growth, proliferation, and viability in different cell lines:
| Cell Line | Effect of Ceramide C6 | Research Finding |
| Molt-4 leukemia | Cell cycle arrest (G0/G1 phase) | Exogenous C6-ceramide induced a dramatic arrest in the G0/G1 phase of the cell cycle. nih.gov |
| Human liver and colon cancer | Enhanced apoptotic cell death | Nanoliposomal C6-ceramide, in combination with an autophagy maturation inhibitor, synergistically enhanced apoptosis. nih.gov |
| K562 (chronic myeloid leukemia) | Apoptosis induction | C6-ceramide promotes apoptosis in K562 cells. researchgate.net |
| Cutaneous T cell lymphoma | Reduced cell viability, apoptosis | C6-ceramide strongly reduced cell viability and induced cell death in CTCL cell lines. nih.gov |
| MCF-7 (breast cancer) | Altered cell viability (concentration-dependent) | Ceramide C6 exposure altered the viability of MCF-7 cell lines in a concentration-dependent manner. |
Modulation of Cellular Differentiation Processes (e.g., Neuronal Outgrowth and Differentiation)
Ceramide C6 has been identified as a significant modulator of cellular differentiation, with particularly noteworthy effects on neuronal cells. Its influence, however, is highly dependent on its concentration. Low concentrations of Ceramide C6 have been shown to promote neuronal differentiation, including neurite outgrowth, while higher concentrations can lead to apoptosis. nih.gov
In embryonic hippocampal cells, low doses (e.g., 0.1 µM) of C6-ceramide have been demonstrated to induce differentiation. nih.gov In contrast, a high dose (13 µM) of C6-ceramide resulted in a decrease in the number of differentiated cells, although it did lead to the formation of longer neurites. nih.gov This suggests a complex, dose-dependent role for Ceramide C6 in shaping neuronal morphology. The mechanism behind the induction of neurite outgrowth at higher concentrations may be linked to an increase in the number of mitochondria. nih.gov
Studies on hippocampal neurons have shown that ceramide can accelerate the transition of neurons from an early developmental stage to one characterized by the formation of minor processes. nih.gov This effect on process formation is a critical step in neuronal differentiation.
The following table summarizes the dose-dependent effects of Ceramide C6 on neuronal differentiation:
| Cell Type | Ceramide C6 Concentration | Effect | Research Finding |
| Embryonic hippocampal cells (HN9.10e) | 0.1 µM | Induces differentiation | Low doses of C6-ceramide induce the differentiation of embryonic hippocampal cells. nih.gov |
| Embryonic hippocampal cells (HN9.10e) | 13 µM | Decreased number of differentiated cells, but longer neurites | High concentrations of C6-ceramide increase the length of neurites. nih.gov |
| Neuronal cells | Low concentration | Promotes cell differentiation, survival, and neurite outgrowth | Treatment of neuronal cells with ceramides at low concentration promotes cell differentiation, survival and neurite outgrowth. nih.gov |
| Neuronal cells | High concentration | Induces apoptosis | At higher concentrations, ceramide induces apoptosis in neuronal cells. nih.gov |
| Hippocampal neurons | Not specified | Accelerates minor process formation | Ceramide enhances the formation of minor processes from lamellipodia. nih.gov |
Regulation of Phagocytic Activity in Immune Cells
Ceramide C6 has been shown to play a regulatory role in the phagocytic activity of immune cells, although its effects appear to be cell-type specific. Phagocytosis is a critical process for innate immunity, involving the engulfment of foreign particles, pathogens, and cellular debris by specialized cells such as macrophages.
Conversely, in the context of alveolar macrophages, which are crucial for clearing apoptotic cells from the lungs, ceramides, including C6-ceramide, have been shown to inhibit efferocytosis (the phagocytosis of apoptotic cells). nih.gov This inhibitory effect was observed in both primary rat and human alveolar macrophages and was found to be reversible. nih.gov The study suggests that increased ceramide levels, which can occur in response to stimuli like cigarette smoke, may impair the clearance of apoptotic cells, potentially contributing to inflammation. nih.gov
These contrasting findings highlight the complex and context-dependent role of Ceramide C6 in regulating phagocytosis. The specific signaling pathways and downstream effectors that mediate these opposing effects in different macrophage populations remain an area of active investigation.
The following table summarizes the cell-type-specific effects of Ceramide C6 on phagocytosis:
| Immune Cell Type | Effect of Ceramide C6 | Research Finding |
| Kupffer Cells (Liver Macrophages) | Enhances phagocytic activity | Permeable C6-ceramide increases the cellular levels of endogenous ceramides, leading to enhanced phagocytosis. nih.gov |
| Alveolar Macrophages | Inhibits phagocytosis of apoptotic cells (efferocytosis) | Exogenous ceramide treatments dose-dependently impaired apoptotic Jurkat cell phagocytosis by primary rat or human alveolar macrophages. nih.gov |
Impact on Protein Synthesis and Folding Pathways
Ceramide C6 has been implicated in the regulation of cellular stress responses, particularly those originating in the endoplasmic reticulum (ER), a key organelle for protein synthesis and folding. The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the unfolded protein response (UPR).
Studies have shown that direct exposure to short-chain ceramides, including C6-ceramide, can elicit significant ER stress. nih.gov This is characterized by the activation of key UPR signaling branches, such as the alternative splicing of X-box binding protein 1 (XBP1) and the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α). nih.gov The UPR aims to restore ER homeostasis by attenuating protein synthesis, upregulating chaperone proteins to assist in protein folding, and promoting the degradation of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic program.
The ability of Ceramide C6 to induce ER stress suggests that it can significantly impact protein synthesis and folding pathways. By triggering the UPR, C6-ceramide can lead to a general attenuation of protein translation, which is a key component of the PERK branch of the UPR. Furthermore, the activation of the IRE1-XBP1 pathway leads to the increased expression of genes involved in protein folding and quality control.
The following table summarizes the known impacts of Ceramide C6 on ER stress and the unfolded protein response:
| Cellular Process | Effect of Ceramide C6 | Key Molecular Events |
| Endoplasmic Reticulum (ER) Stress | Induction | Elicits significant ER stress. nih.gov |
| Unfolded Protein Response (UPR) | Activation | Activates major signaling branches of the UPR. nih.gov |
| Protein Synthesis | Attenuation | Phosphorylation of eIF2α leads to a general pause in protein synthesis. nih.gov |
| Protein Folding | Upregulation of chaperones | Alternative splicing of XBP1 leads to increased expression of protein folding machinery. nih.gov |
Role in Exosome Biogenesis and Secretion
Ceramide C6 plays a significant role in the biogenesis and secretion of exosomes, which are small extracellular vesicles involved in intercellular communication. Exosomes are formed within multivesicular bodies (MVBs) and are released from the cell upon fusion of the MVB with the plasma membrane.
Ceramide is a critical lipid component for the formation of exosomes. nih.gov The generation of ceramide within the endosomal membrane is thought to induce the inward budding of the membrane, leading to the formation of intraluminal vesicles (ILVs), which become exosomes upon their release. h1.cofrontiersin.org
Studies have demonstrated that stimulating ceramide synthesis using C6-ceramide can increase the cellular and exosomal levels of specific cargo, such as the long non-coding RNA MALAT1 in adipose-derived stem cells. nih.gov In this study, C6-ceramide treatment led to a 4.5-fold increase in exosomal MALAT1 content. nih.gov This suggests that ceramide levels can influence not only the production of exosomes but also the packaging of specific molecules into these vesicles.
Furthermore, in human multiple myeloma cells, C6-ceramide has been shown to influence the function of secreted exosomes. nih.gov Exosomes from C6-ceramide-treated cells were able to influence the proliferation and apoptosis of recipient cells, an effect that was correlated with an increase in tumor-suppressive exosomal microRNAs. nih.gov Conversely, inhibiting the ceramide pathway was found to decrease exosome generation. nih.gov
The role of Ceramide C6 in exosome biogenesis is linked to an ESCRT (endosomal sorting complex required for transport)-independent pathway. frontiersin.org This highlights a distinct mechanism for exosome formation that is reliant on the biophysical properties of ceramide to drive membrane curvature and vesicle formation.
The following table summarizes the role of Ceramide C6 in exosome biogenesis and secretion:
| Process | Role of Ceramide C6 | Research Finding |
| Exosome Biogenesis | Induces formation of intraluminal vesicles | Ceramide is critical for exosome formation and can induce the inward budding of the endosomal membrane. nih.govh1.co |
| Exosome Secretion | Can increase exosome release | Stimulation of ceramide synthesis with C6-ceramide can increase the release of exosomes. nih.govnih.gov |
| Exosomal Cargo Packaging | Influences the content of exosomes | C6-ceramide treatment increased the exosomal content of MALAT1 and tumor-suppressive microRNAs. nih.govnih.gov |
| Exosome Function | Modulates the biological activity of exosomes | Exosomes from C6-ceramide-treated cells influenced the proliferation and apoptosis of recipient cells. nih.gov |
Academic Research Methodologies and Analytical Approaches for Ceramide C6 Investigation
Strategies for Exogenous Ceramide C6 Delivery in In Vitro and Ex Vivo Models
The poor aqueous solubility of Ceramide C6 presents a significant challenge for its study in cultured cells. avantiresearch.com To overcome this, researchers have developed various delivery strategies to ensure its bioavailability and efficient transfer to cellular membranes.
Solvent-Based Delivery Systems (e.g., Dimethyl Sulfoxide)
A conventional method for introducing lipophilic molecules like Ceramide C6 into cell culture is through the use of organic solvents, with Dimethyl Sulfoxide (DMSO) being a primary example. avantiresearch.com In this approach, a concentrated stock solution of Ceramide C6 is prepared in DMSO and then diluted into the aqueous culture medium. nih.gov While widely used, this method has notable limitations. The hydrophobicity of ceramide can lead to its precipitation in the aqueous environment of the cell culture medium, limiting its bioavailability. avantiresearch.comstratech.co.uk Furthermore, organic solvents themselves can have adverse effects on cell viability and phenotype, potentially confounding experimental results. avantiresearch.com Studies comparing solvent-based delivery to other methods have often found the former to be less potent in eliciting biological effects. nih.govsigmaaldrich.complos.org
Lipid-Based Formulations for Enhanced Cellular Bioavailability (e.g., Cholesteryl Phosphocholine Complexation, Nanoliposomes)
To improve upon the limitations of solvent-based methods, lipid-based formulations have been developed to enhance the delivery and bioavailability of Ceramide C6.
Cholesteryl Phosphocholine Complexation: A highly effective solvent-free delivery method involves the complexation of Ceramide C6 with Cholesteryl Phosphocholine (CholPC). nih.govsigmaaldrich.comresearchgate.net This technique leverages the finding that ceramides (B1148491) can form stable, fluid bilayers with CholPC. avantiresearch.com This formulation is thought to prevent the "crystallization" of Ceramide C6 in the culture medium, allowing for a more efficient transfer of monomeric ceramide to cell membranes. avantiresearch.comstratech.co.uk Research has demonstrated that C6-Cer/CholPC complexes lead to significantly greater biological effects compared to Ceramide C6 dissolved in DMSO. nih.govplos.orgresearchgate.net This enhanced potency has been observed across various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. avantiresearch.comnih.govsigmaaldrich.com Studies in FRTL-5 and HeLa cells showed that the C6-Cer/CholPC formulation was much more efficient at inducing apoptosis and disrupting Ca2+ homeostasis than the DMSO-delivered counterpart. nih.govplos.org
| Cell Line | Treatment (0.05 mM for 48h) | Percentage of Apoptotic Cells (Mean ± SEM) | Significance vs. Control |
|---|---|---|---|
| FRTL-5 | Control | <5% | - |
| C6-Cer/DMSO | ~20% | p<0.05 | |
| C6-Cer/CholPC | ~35% | p<0.001 |
Nanoliposomes: Nanotechnology offers another advanced strategy for Ceramide C6 delivery through the use of nanoliposomes. nih.govresearchgate.net These are nanoscale lipid vesicles that can encapsulate hydrophobic molecules like Ceramide C6, overcoming issues of precipitation in aqueous solutions. nih.gov This formulation, often referred to as LipC6, protects the ceramide and allows it to be administered in aqueous systems, facilitating its potential use as a therapeutic agent. nih.govresearchgate.net Nanoliposome-loaded C6-ceramide can travel through the bloodstream and target tumor cells, where it is taken up through enhanced cellular permeability and retention. nih.govresearchgate.net The formulation has been optimized for stability, size, and efficacy, with extensive preclinical studies supporting its development. researchgate.netovid.com
| Parameter | Value/Description |
|---|---|
| Size | ~90 nm |
| C6-Ceramide Content | 30 molar percent |
| PEGylation | 15 molar percent PEG |
| Zeta Potential | -8 mV |
| Shelf Life | >18 months |
Advanced Analytical Techniques for Detection and Quantification of Ceramide C6 and its Metabolites
The accurate detection and quantification of Ceramide C6 and its metabolic derivatives are crucial for understanding its biological functions. A suite of advanced analytical techniques is employed for this purpose, offering high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Lipidomic Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of ceramides and other lipids. nih.govchromatographyonline.comkoreascience.kr This powerful method combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry, allowing for the precise quantification of various ceramide species within complex biological samples like plasma, tissues, and cell cultures. nih.govcreative-proteomics.com The technique is highly sensitive, with limits of detection and quantification often in the picogram per milliliter (pg/mL) range. nih.gov In a typical LC-MS/MS workflow, lipids are extracted from the biological matrix, separated on a reverse-phase HPLC column, and then ionized (commonly via electrospray ionization - ESI) for detection. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by selecting a specific precursor ion for a given ceramide and then monitoring a characteristic product ion after fragmentation. nih.govnih.gov This approach allows for the simultaneous measurement of multiple ceramide species in a single chromatographic run. nih.gov
| Ceramide Species | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) |
|---|---|---|
| C16:0 Ceramide | 538 | 264 |
| C18:0 Ceramide | 566 | 264 |
| C24:0 Ceramide | 650 | 264 |
| C24:1 Ceramide | 648 | 264 |
Note: The product ion at m/z 264 is a characteristic fragment corresponding to the sphingosine (B13886) backbone. nih.govnih.gov
Application of Fluorescent Ceramide C6 Analogues (e.g., NBD-C6-Ceramide) in Live Cell Imaging and Spectroscopy
To visualize the subcellular localization and trafficking of Ceramide C6 in living cells, researchers utilize fluorescently labeled analogues. The most common of these is NBD-C6-Ceramide (N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine). semanticscholar.orgbiotium.comthermofisher.com This cell-permeable analogue readily incorporates into cellular membranes and has been extensively used as a vital stain for the Golgi apparatus. biotium.comnih.govnih.gov Once inside the cell, NBD-C6-Ceramide is metabolized to fluorescent analogues of other key sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. semanticscholar.org This metabolic conversion allows researchers to track the subsequent transport of these lipids from the Golgi complex to other destinations, like the plasma membrane, via vesicle-mediated processes. semanticscholar.orgcaymanchem.com This tool has been instrumental in studying Golgi sphingolipid flux and the enzymes involved in ceramide metabolism. nih.gov
Radioisotopic Labeling Techniques for Metabolic Flux and Turnover Studies
Radioisotopic labeling provides a powerful method for tracing the metabolic fate of Ceramide C6 and quantifying its synthesis and turnover rates in vivo. nih.gov This involves using Ceramide C6 molecules where one or more atoms have been replaced with a radioisotope, such as tritium ([3H]) or carbon-14 ([14C]). cancer.gov For instance, studies have used [3H]sphingosine-labeled C6-Cer to measure its cellular association and uptake from different delivery formulations. plos.org In pharmacokinetic studies, dual-labeling approaches have been employed, using [14C]C6-ceramide and [3H]distearylphosphatidylcholine to trace the ceramide and the liposome carrier, respectively. cancer.gov This allows for the independent tracking of the drug and its delivery vehicle, revealing details about tissue distribution and bilayer exchange mechanisms. cancer.gov Another approach involves the administration of stable isotope tracers like [2H]water, followed by LC-MS/MS analysis to measure the incorporation of the isotope into newly synthesized ceramides, thereby providing data on ceramide kinetics and flux. nih.gov
Solid Phase Extraction (SPE) and Thin-Layer Chromatography (TLC) in Ceramide Analysis
Solid Phase Extraction (SPE) and Thin-Layer Chromatography (TLC) are fundamental chromatographic techniques employed for the purification, separation, and analysis of lipids, including Ceramide C6 (C6-Cer).
Solid Phase Extraction (SPE) is a sample preparation technique that utilizes a solid stationary phase, typically packed in a cartridge, to separate components of a liquid mixture. In the context of Ceramide C6 research, SPE is primarily used for sample cleanup, purification, and concentration prior to downstream analysis by methods like mass spectrometry. The principle involves passing a complex biological extract through the SPE cartridge. Based on the differential affinity of various lipids and other molecules for the solid phase, interfering compounds can be retained while the analyte of interest (Ceramide C6) is eluted, or vice-versa. researchgate.netfrontiersin.org A common stationary phase used for ceramide analysis is C18, which operates on reversed-phase principles, separating lipids based on their hydrophobicity. nih.gov For instance, SPE has been effectively used in enzyme assays to separate fluorescently labeled ceramide products from their lipid substrates, offering a rapid and reliable alternative to TLC without the risk of product degradation. nih.gov
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate and quantify mixtures of non-volatile compounds. For Ceramide C6 analysis, TLC on silica plates is a well-established method. biologists.comresearchgate.netebi.ac.uk The separation is achieved by developing the plate in a specific solvent system; the choice of solvents (e.g., chloroform:methanol:water mixtures) determines the differential migration of lipids up the plate based on their polarity. nih.gov This technique allows for the effective separation of C6-Cer from its metabolites, such as C6-glucosylceramide, or from other lipid classes. biologists.comnih.gov Following separation, the lipids can be visualized using various staining methods (like iodine vapor or specific fluorescent dyes) and quantified by comparing the spot intensity to known standards. nih.gov TLC is particularly valuable for quantifying C6-ceramide in various formulations, such as nanoemulsions, and for analyzing the products of enzymatic reactions in cellular extracts. biologists.comnih.gov
The following table provides a comparative overview of SPE and TLC as applied to Ceramide C6 analysis.
| Feature | Solid Phase Extraction (SPE) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of components between a solid stationary phase and a liquid mobile phase within a column/cartridge. researchgate.net | Differential migration of components across a stationary phase (e.g., silica gel) coated on a flat plate, driven by a liquid mobile phase. researchgate.netebi.ac.uk |
| Primary Application | Sample purification, cleanup, and concentration of C6-Cer from complex matrices. researchgate.netfrontiersin.orgnih.gov | Separation and quantification of C6-Cer and its metabolites. biologists.comnih.gov |
| Common Stationary Phase | C18 silica (reversed-phase), silica (normal-phase). nih.gov | Silica gel plates. nih.gov |
| Advantages | High recovery, good for sample cleanup, can be automated, rapid alternative to other methods. frontiersin.orgnih.gov | Simple, cost-effective, good for qualitative and quantitative analysis, allows for parallel separation of multiple samples. biologists.com |
| Limitations | Primarily a purification/separation technique, not for direct detailed structural analysis. | Lower resolution compared to HPLC, quantification can be less precise. |
Approaches for Identifying Ceramide C6 Interacting Partners and Molecular Targets
Affinity Purification Coupled with Mass Spectrometry (LC-MS/MS)-Based Proteomics
Affinity purification coupled with liquid chromatography-tandem mass spectrometry (AP-MS) is a powerful proteomic approach to identify proteins that physically interact with a specific molecule of interest, such as Ceramide C6. This method relies on using a modified version of C6-Cer as "bait" to capture its binding partners from a complex cellular protein extract.
The general workflow involves synthesizing a C6-ceramide analog that incorporates an affinity tag, such as biotin. researchgate.netebi.ac.uk This biotinylated C6-Cer is then incubated with a cell lysate. Proteins that bind to C6-Cer will associate with the biotinylated bait. The resulting protein-lipid complexes are then captured and purified using a resin with a high affinity for the tag, such as streptavidin-coated beads. After washing away non-specific proteins, the specifically bound proteins are eluted and identified using high-sensitivity LC-MS/MS. ebi.ac.uknih.gov
A notable study utilized this technique to identify potential C6-ceramide-interacting proteins in D6P2T Schwannoma cells. The affinity purification using a synthetic biotin-conjugated C6-ceramide analog, followed by LC-MS/MS analysis, resulted in the identification of 97 unique proteins. researchgate.netebi.ac.uk This research highlights the utility of the AP-MS approach in building a comprehensive map of the Ceramide C6 interactome.
Table of Proteins Identified as Potential C6-Ceramide Interactors in Schwannoma Cells (Selected Examples)
| Protein Category | Examples of Identified Proteins |
| Metabolism | Enzymes involved in various metabolic processes. |
| Protein Biogenesis | Ribosomal proteins, translation initiation/elongation factors. |
| Signaling | Kinases, phosphatases, and other signaling molecules. |
| Transcription & Translation | Components of the transcriptional and translational machinery. |
| Transport | Proteins involved in intracellular and transmembrane transport. |
| Apoptosis & Stress Response | Chaperones and other proteins related to cellular stress and programmed cell death. |
| This table is based on functional categories reported in the study by Kota et al. (2012). researchgate.net |
Photocrosslinking and Chemo-Proteomic Strategies for Lipid-Protein Interactions
Photocrosslinking and chemo-proteomic strategies offer a robust means to identify direct and transient interactions between lipids and proteins in a cellular environment. These methods utilize specially designed Ceramide C6 analogs that can be covalently linked to their binding partners upon activation.
This approach involves synthesizing a bifunctional ceramide analog. One part of the molecule is the ceramide structure itself, which facilitates the specific interaction with its target proteins. The other part contains two key chemical moieties: a photo-activatable group (such as a diazirine) and a reporter tag (like biotin or a clickable alkyne handle). frontiersin.orgnih.gov When cells or lysates are treated with this analog, it incorporates into membranes and interacts with its binding proteins. Subsequent exposure to UV light activates the photo-reactive group, causing it to form a covalent bond with the nearest amino acid residue of the interacting protein, thus "trapping" the transient interaction. nih.govbiorxiv.org The reporter tag is then used for the enrichment and purification of the cross-linked protein-lipid adducts, which are subsequently identified by mass spectrometry. frontiersin.org
This strategy is particularly advantageous as it can capture weak or transient interactions that might be lost during conventional affinity purification procedures. Photoactivatable and clickable ceramide analogs, such as pacCer, have been successfully used to capture known ceramide-binding proteins like CERT and to identify novel interactors such as the CERT-related protein StarD7. nih.gov
Fluorescence Resonance Energy Transfer (FRET) for Membrane Microdomain Studies
Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique that allows for the detection of molecular proximity on the scale of 1-10 nanometers. nih.gov It is a valuable tool for studying the influence of Ceramide C6 on the organization and dynamics of membrane microdomains, often referred to as lipid rafts.
The FRET process involves a non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. nih.govucsd.edu In membrane studies, donor and acceptor probes (often fluorescently labeled lipids) can be incorporated into the cell membrane. The efficiency of FRET between them serves as a reporter on their spatial distribution. If the probes are randomly distributed, a certain level of FRET will be observed. If they preferentially partition into specific domains, or if the structure of these domains is altered, the FRET efficiency will change.
Research has shown that short-chain ceramides, such as C6-Cer, can disrupt the structure of liquid-ordered (Lo) domains, which are model systems for lipid rafts. nih.gov The introduction of C6-Cer can induce the coalescence of small, ordered domains into larger, ceramide-enriched platforms. nih.govresearchgate.net This reorganization of membrane lipids can be monitored by measuring the change in FRET efficiency between probes that partition into these domains. An increase in local probe concentration due to domain fusion would lead to a measurable increase in FRET, providing quantitative data on the effect of Ceramide C6 on membrane lateral organization. nih.gov
Genetic Screening and Perturbation Studies in Ceramide C6 Research
Genome-Wide CRISPR-Cas9 Screens for Genetic Modifiers of Ceramide C6 Effects
Genome-wide CRISPR-Cas9 screens are a powerful, unbiased genetic approach used to systematically identify genes that modulate cellular responses to a specific perturbation, such as treatment with Ceramide C6. This technology allows researchers to create a pooled library of cells where each cell has a single gene knocked out. By treating this library with C6-Cer and sequencing the surviving cell population, one can identify which gene knockouts confer resistance or sensitivity.
A landmark study employed a genome-wide CRISPR-Cas9 screen to identify genetic regulators of cancer cell resistance to C6-ceramide-induced toxicity in K562 leukemia cells. nih.govbiologists.comnih.gov The screen revealed a complex network of genes whose loss of function made the cells resistant to the cytotoxic effects of C6-Cer.
The findings from this screen provided a valuable resource of genetic modifiers and uncovered previously unknown mechanisms of ceramide action. Key functional categories of genes identified included sphingolipid metabolism, vesicular trafficking, and membrane biology. nih.govbiologists.com A particularly novel finding was the critical role of plasma membrane asymmetry in mediating C6-Cer toxicity. The loss of the phospholipid flippase subunit TMEM30A or its binding partner, the P4-type ATPase ATP11B, was found to disrupt this asymmetry and promote significant resistance to C6-Cer. biologists.comnih.gov
Table of Key Gene Hits from a Genome-Wide CRISPR-Cas9 Screen for C6-Ceramide Resistance
| Gene/Protein Complex | Function | Implication in C6-Ceramide Response |
| TMEM30A / ATP11B | Phospholipid flippase complex; maintains plasma membrane asymmetry. biologists.com | Loss of function disrupts membrane asymmetry and confers strong resistance to C6-Cer toxicity. biologists.comnih.gov |
| Sphingolipid Metabolism Genes | Enzymes involved in the synthesis and breakdown of ceramides and other sphingolipids. | Modulate the intracellular levels and localization of ceramides, affecting cellular response. biologists.com |
| Vesicular Trafficking Genes | Proteins regulating the movement of vesicles within the cell. | May control the transport of C6-Cer or its downstream targets to specific cellular compartments. nih.gov |
| This table summarizes key findings from the study by Morris et al. (2022). nih.govbiologists.comnih.gov |
Targeted Gene Silencing (e.g., RNAi) and Overexpression for Sphingolipid-Metabolizing Enzymes
A fundamental approach to elucidating the specific roles of Ceramide C6 and endogenous ceramides involves the genetic manipulation of enzymes within the sphingolipid metabolic pathway. Techniques such as targeted gene silencing, predominantly through RNA interference (RNAi), and the overexpression of key enzymes allow researchers to control the cellular sphingolipid balance, thereby isolating the functional consequences of altered ceramide levels.
RNA interference is a powerful tool for sequence-specific gene silencing that has been widely used to downregulate the expression of enzymes involved in ceramide metabolism. researchgate.netmdpi.compreprints.org By introducing small interfering RNAs (siRNAs) that are complementary to the messenger RNA (mRNA) of a target enzyme, researchers can trigger the degradation of that mRNA, leading to reduced synthesis of the corresponding protein. researchgate.net This method has been instrumental in studying the effects of inhibiting ceramide synthesis or catabolism.
For instance, siRNA-mediated knockdown of serine palmitoyltransferase (SPT) , the first and rate-limiting enzyme in the de novo ceramide synthesis pathway, has been shown to block the effects of palmitate on insulin signaling, demonstrating the necessity of ceramide synthesis in this process. mdpi.com Similarly, silencing various ceramide synthases (CerS) , which are responsible for acylating the sphingoid backbone to produce ceramides of specific fatty acid chain lengths, has revealed the distinct biological roles of different ceramide species. nih.gov The knockdown of CerS2, CerS5, and CerS6 has been used to investigate how reducing very-long-chain and long-chain ceramides affects cellular processes in cardiomyocytes. nih.gov
Conversely, silencing enzymes that catabolize ceramide has been used to study the effects of ceramide accumulation. A notable target is acid ceramidase (ASAH1) , which hydrolyzes ceramide into sphingosine and a free fatty acid. In studies on Cutaneous T Cell Lymphoma (CTCL), the resistance of keratinocytes to C6 ceramide-induced cell death was partly attributed to higher expression of ASAH1. nih.gov Using siRNA to knock down ASAH1 in these cells can help confirm its protective role by observing if the cells become more sensitive to Ceramide C6. nih.gov
On the other side of the experimental coin, overexpression studies are conducted to understand the impact of increased enzyme activity. For example, inducing the overexpression of acid ceramidase in adipose tissue or the liver has been shown to reduce ceramide levels, leading to improvements in hepatic steatosis and insulin resistance in diet-induced models. researchgate.net In the context of cancer research, overexpressing a key enzyme can reveal its role in chemoresistance or cell survival pathways, providing a rationale for developing inhibitors against it.
These genetic manipulation techniques are crucial for validating the targets of Ceramide C6 and for understanding the complex interplay within the sphingolipid network. By precisely increasing or decreasing the levels of specific enzymes, researchers can dissect the signaling pathways upstream and downstream of ceramide, clarifying its role as a bioactive lipid.
In Vitro and Ex Vivo Cell Line Models Employed in Ceramide C6 Research
The biological activities of Ceramide C6 have been extensively investigated using a wide array of in vitro and ex vivo cell line models. These systems provide controlled environments to dissect the molecular mechanisms underlying its effects, particularly its potent antiproliferative and pro-apoptotic properties.
Utilization of Specific Cancer Cell Lines for Studying Antiproliferative Effects
Ceramide C6 has demonstrated significant therapeutic potential across a spectrum of malignancies. Its efficacy has been evaluated in numerous cancer cell lines, revealing its ability to induce cell death and inhibit proliferation through various mechanisms.
Glioblastoma: As the most aggressive primary brain tumor, glioblastoma multiforme (GBM) is a key area of Ceramide C6 research. Studies have used human astrocytoma grade IV cell lines such as HTB12 and T98G, as well as the C6 rat glioma cell line. preprints.orgnih.govfrontiersin.org In these models, Ceramide C6 has been shown to induce p53-dependent apoptosis and effectively kill tumor cells. nih.gov It has also been found to restore sensitivity to other therapeutic agents, like the Akt inhibitor perifosine, by inhibiting protective autophagy. researchgate.net
Leukemia: The antiproliferative effects of Ceramide C6 have been documented in various leukemia cell lines. In T-leukemia cell lines such as CCRF-CEM and Jurkat, Ceramide C6 induces apoptosis and can potentiate the cell-killing effects of other agents. nih.gov In chronic myeloid leukemia (K562 cells) and chronic lymphocytic leukemia (CLL) models (e.g., JVM3), nanoliposomal formulations of C6 ceramide have been shown to induce caspase-independent necrotic cell death by targeting the Warburg effect, specifically by inhibiting the glycolytic enzyme GAPDH. mdpi.comnih.govresearchgate.net
Breast Cancer: Ceramide C6 has been studied in multiple breast cancer cell lines, including MDA-MB-231, MCF-7, and SK-BR-3. mdpi.comnih.gov Research has shown that it can induce apoptosis and, importantly, act synergistically with inhibitors of acid ceramidase, the enzyme that degrades ceramide. mdpi.com This combination leads to increased reactive oxygen species (ROS), mitochondrial membrane depolarization, and enhanced cell death, supporting a dual-treatment strategy. mdpi.com
Cutaneous T Cell Lymphoma (CTCL): In cell lines representing CTCL, such as MyLa (mycosis fungoides model) and HuT78 (Sézary syndrome model), Ceramide C6 significantly reduces cell viability and induces cell death through both apoptosis and necrosis. nih.gov These findings highlight its potential as a topical treatment for this skin-based lymphoma.
Ovarian Cancer: In the context of ovarian cancer, particularly in chemoresistant models like HeyA8-MDR and SKOV3-TR, Ceramide C6 has been shown to re-sensitize cancer cells to conventional chemotherapy. Nanoliposomal C6-ceramide can significantly lower the effective dose of paclitaxel needed to kill resistant cells. Other studies have investigated how paclitaxel disrupts the entry of C6 ceramide into ovarian cancer cells, leading to a synergistic induction of apoptosis.
Table 1: Research Findings in Specific Cancer Cell Lines Treated with Ceramide C6
| Cancer Type | Cell Line(s) | Key Research Findings | Citations |
|---|---|---|---|
| Glioblastoma | HTB12, T98G, C6 | Induces p53-dependent apoptosis; inhibits protective autophagy. | preprints.orgnih.govresearchgate.net |
| Leukemia | CCRF-CEM, Jurkat, K562, JVM3 | Potentiates apoptosis; induces necrosis by targeting glycolysis (GAPDH). | nih.govmdpi.comnih.gov |
| Breast Cancer | MDA-MB-231, MCF-7, SK-BR-3 | Induces apoptosis; synergistic with acid ceramidase inhibitors. | mdpi.comnih.gov |
| Cutaneous T Cell Lymphoma | MyLa, HuT78 | Reduces cell viability; induces apoptosis and necrosis. | nih.gov |
| Ovarian Cancer | HeyA8-MDR, SKOV3-TR | Sensitizes chemoresistant cells to paclitaxel. |
Investigations in Primary and Immortalized Non-Cancerous Cell Types
To understand the broader physiological and pathological roles of Ceramide C6, its effects have also been characterized in various non-cancerous cell types. These studies are crucial for determining potential therapeutic windows and off-target effects.
Neuronal Cells: The role of ceramides in the central nervous system is complex and highly dose-dependent. In immortalized embryonic hippocampal neurons (HN9.10e cell line), low concentrations of Ceramide C6 can promote differentiation, while higher concentrations are cytotoxic and can influence endogenous sphingolipid metabolism. researchgate.net In human neuroblastoma cells (SH-SY5Y), ceramide treatment has been linked to the induction of apoptosis through inhibition of the PI3-K/Akt survival pathway.
Keratinocytes: Studies using primary human keratinocytes and the immortalized HaCaT keratinocyte cell line have been important for dermatological research, particularly in comparison to skin cancers like CTCL. nih.gov These non-cancerous skin cells are notably less sensitive to Ceramide C6-induced cell death than CTCL cells. nih.gov This resistance is attributed to a higher expression and activity of ceramide-catabolizing enzymes, such as acid ceramidase, which efficiently metabolize the exogenous C6 ceramide. nih.gov
Immune Cells: Ceramides are recognized as important modulators of immune cell function. Research has explored the effects of C6 ceramide on various immune cells. For example, nanoliposomal C6 ceramide has been shown to modulate the function of tumor-associated macrophages (TAMs) and enhance the anti-tumor activity of CD8+ T cells in liver cancer models, suggesting it can act as an immunomodulatory agent. In mesenchymal stromal cells (MSCs), C6 ceramide treatment was shown to decrease viability and autophagy, and the resulting cell corpses were efferocytosed by macrophages.
Vascular Smooth Muscle Cells (VSMCs): In the context of cardiovascular biology, ceramides have been implicated in the regulation of vascular tone and apoptosis of VSMCs. Studies have shown that short-chain ceramide analogs can induce apoptosis in cultured VSMCs, a process relevant to the pathology of atherosclerosis. Ceramide can also inhibit nuclear protein import in VSMCs, leading to reduced proliferation.
Table 2: Research Findings in Non-Cancerous Cell Types Treated with Ceramide C6
| Cell Type | Cell Line / Model | Key Research Findings | Citations |
|---|---|---|---|
| Neuronal Cells | HN9.10e, SH-SY5Y | Dose-dependent effects on differentiation and apoptosis. | researchgate.net |
| Keratinocytes | Primary Human, HaCaT | Higher resistance to C6 ceramide due to rapid metabolic degradation. | nih.gov |
| Immune Cells | Macrophages, T-Cells, MSCs | Modulates macrophage function; enhances T-cell anti-tumor response. | |
| Vascular Smooth Muscle Cells | Cultured VSMCs | Induces apoptosis and inhibits proliferation. |
Organoid and 3D Culture Models for Complex Cellular Environments
The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, represents a significant advancement over traditional 2D monolayer cultures. researchgate.netmdpi.com These models more accurately replicate the complex cellular architecture, cell-cell interactions, and microenvironmental gradients (e.g., oxygen, nutrients) found in vivo. mdpi.com While the application of 3D models is expanding rapidly in cancer pharmacology and toxicology, specific published studies detailing the investigation of Ceramide C6 in organoid or complex 3D spheroid models derived from the specific cell types listed above are not extensively documented in the current scientific literature. The existing research on Ceramide C6 predominantly relies on 2D cell culture and in vivo animal models. nih.gov The transition to evaluating sphingolipid-based therapeutics like Ceramide C6 in patient-derived organoids and sophisticated 3D co-culture systems is an emerging area that holds significant promise for future preclinical research.
Future Directions and Emerging Research Avenues for Ceramide C6
Unraveling Novel Downstream Effectors and Uncharacterized Molecular Targets of Ceramide C6
While foundational research has identified key targets of Ceramide C6, a significant portion of its interactome remains to be discovered. Future research must focus on identifying and validating novel downstream effectors to build a more complete picture of its mechanism of action. Initial studies have established that Ceramide C6 can induce apoptosis through the activation of caspases and the release of cytochrome c. nih.gov It is known to engage with Ceramide-activated Serine-Threonine Protein Phosphatases (CAPPs), such as Protein Phosphatase 2A (PP2A), which in turn dephosphorylate and regulate key survival proteins like Protein Kinase B (AKT). nih.gov
However, emerging evidence points to a broader range of targets. One of the most significant recent findings is the identification of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) as a novel target. plos.org Nanoliposomal Ceramide C6 was shown to inhibit both the RNA and protein expression of GAPDH, a key enzyme in the glycolytic pathway. plos.orgpsu.edu This discovery directly links Ceramide C6 to the metabolic reprogramming in cancer cells known as the "Warburg effect," opening a new avenue of research into its role as a metabolic regulator. psu.edu
Further research is needed to explore other uncharacterized targets. The table below summarizes both established and emerging molecular targets, highlighting areas ripe for future investigation.
| Category | Effector/Target | Established Role in C6 Signaling | Emerging Research Focus |
| Protein Phosphatases | Protein Phosphatase 2A (PP2A) | Activation leads to dephosphorylation of anti-apoptotic proteins like AKT. nih.govnih.gov | Identifying novel PP2A substrates specifically regulated by C6-ceramide binding. |
| Kinases | Protein Kinase C ζ (PKCζ) | Implicated in ceramide-mediated apoptosis. nih.gov | Delineating the precise mechanism of PKCζ activation by C6 and its downstream phosphorylation events. |
| c-Jun N-terminal kinase (JNK) | Activation is involved in C6-induced apoptosis in leukemia cells. nih.gov | Mapping the upstream activators that connect C6 to the JNK pathway. | |
| Metabolic Enzymes | Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) | Inhibition of expression, targeting the Warburg effect in cancer cells. plos.orgpsu.edu | Investigating if C6 directly binds GAPDH or regulates its transcription/translation, and exploring effects on other glycolytic enzymes. |
| Transcription Factors | Signal Transducer and Activator of Transcription 3 (STAT3) | Suppression of STAT3 phosphorylation. researchgate.net | Identifying the phosphatase responsible for C6-induced STAT3 dephosphorylation and its impact on STAT3 target gene expression. |
| Apoptosis Regulators | Caspase family (e.g., -3, -7, -8) | Activation is a central mechanism of C6-induced apoptosis. nih.govnih.gov | Investigating caspase-independent cell death mechanisms also triggered by C6, such as necroptosis. plos.org |
| Cellular Processes | Mitophagy | C6-ceramide, in combination with other agents, can induce lethal mitophagy. mdpi.com | Elucidating the specific molecular machinery (e.g., PINK1/Parkin pathway) targeted by C6 to trigger mitophagy. |
| NADPH Oxidase (Nox2) | A novel cationic ceramide analog induces Nox2 activation, leading to oxidative stress. karger.com | Determining if Ceramide C6 itself directly modulates Nox2 activity and reactive oxygen species (ROS) production. |
Comprehensive Mapping and Dynamic Modeling of Ceramide C6-Mediated Signaling Networks
The cellular response to Ceramide C6 is not a linear path but a complex network of interacting signals. Future research must move from identifying individual targets to mapping these interactions comprehensively. The balance between pro-death signals (apoptosis, necrosis, lethal autophagy) and pro-survival signals is often described as the "sphingolipid rheostat," where the ratio of ceramide to sphingosine-1-phosphate (S1P) dictates cell fate. nih.gov However, this is an oversimplification. The specific downstream pathways activated by Ceramide C6 are highly context-dependent, varying with cell type and the presence of other stimuli.
A primary goal is to develop dynamic models of these signaling networks. This will require quantitative data on the activation kinetics of different pathways following Ceramide C6 treatment. For instance, in some cancer cells, Ceramide C6 induces caspase-dependent apoptosis, while in others, it triggers caspase-independent necrotic cell death. nih.govplos.org Understanding the molecular switches that determine this outcome is critical.
Future research should focus on:
Crosstalk Analysis: Investigating the interplay between apoptosis, autophagy, and necroptosis pathways following Ceramide C6 administration. mdpi.com For example, does inhibition of one pathway potentiate another?
Feedback Loops: Identifying and characterizing potential feedback mechanisms, such as whether Ceramide C6 can induce the expression of enzymes involved in its own metabolism, thereby attenuating its signal.
Computational Modeling: Using the collected quantitative data to build computational models that can predict cellular responses to Ceramide C6 under different conditions. These models would integrate the known effectors (PP2A, GAPDH, STAT3, etc.) and simulate the dynamic flow of information through the network.
Development of Advanced Spatiotemporal Analytical Tools for Real-Time Ceramide C6 Dynamics
A major limitation in understanding Ceramide C6 signaling is the difficulty in observing its behavior within a living cell in real-time. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide highly sensitive and quantitative data on total cellular levels of C6 but lack spatial and temporal resolution. nih.govnih.gov To understand how Ceramide C6 functions, we need to know where it goes in the cell, how quickly it gets there, and how its localization changes over time.
The development of advanced analytical tools is a critical future direction. This includes:
Novel Imaging Probes: Designing and synthesizing modified versions of Ceramide C6, such as azido-ceramides or those tagged with fluorophores, that can be visualized using advanced microscopy techniques. nih.gov These probes would allow for real-time tracking of C6 accumulation in specific organelles like mitochondria, the endoplasmic reticulum, or lysosomes.
Single-Cell Lipidomics: Applying emerging single-cell mass spectrometry techniques to measure Ceramide C6 levels in individual cells. creative-proteomics.com This would overcome the limitations of bulk analysis, which averages the response of millions of cells, and reveal cell-to-cell heterogeneity in C6 uptake and signaling.
Cryo-Electron Microscopy (Cryo-EM): Using high-resolution Cryo-EM to visualize how the incorporation of Ceramide C6 directly alters the structure of cellular membranes and its interaction with membrane proteins in a near-native state. creative-proteomics.com
The table below outlines some of these advanced techniques and their potential applications in Ceramide C6 research.
| Technique | Principle | Application to Ceramide C6 Research |
| Single-Cell Mass Spectrometry | Lipids are extracted from individual cells and analyzed by high-resolution MS to quantify ceramide species. creative-proteomics.com | Quantify cell-to-cell variability in C6 uptake and metabolism; correlate signaling responses with C6 levels in the same cell. |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution, 3D images of cellular structures in their native, hydrated state. creative-proteomics.com | Visualize C6-induced changes in membrane curvature and domain formation; map C6 localization within membrane bilayers. |
| Click Chemistry with Probes (e.g., Azido-Ceramides) | A bio-orthogonal chemical reaction is used to attach a reporter molecule (e.g., a fluorophore) to a modified C6 molecule inside the cell. nih.gov | Track the dynamic movement and localization of C6 through cellular compartments in living cells using fluorescence microscopy. |
| MALDI-MS Imaging | Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry can be used to map the spatial distribution of lipids across a tissue section. creative-proteomics.com | Visualize the distribution of administered C6 within a tumor microenvironment, distinguishing between cancer cells and stroma. |
Cross-Disciplinary Research Integrating Ceramide C6 into Systems Biology and Biophysical Models
To achieve a holistic understanding, future Ceramide C6 research must be cross-disciplinary, integrating molecular and cell biology findings with systems-level and biophysical approaches.
Systems Biology Integration: This involves combining lipidomic data on Ceramide C6 with other "omics" datasets (genomics, transcriptomics, proteomics). For example, transcriptomic analysis after C6 treatment could reveal entire gene expression programs that are altered, moving beyond the study of single targets like GAPDH. psu.edu Integrating these datasets will allow for the construction of predictive models of C6 action that encompass multiple layers of cellular regulation.
Biophysical Modeling: Ceramide C6 is not just a signaling molecule; it is also a lipid that physically integrates into cell membranes. This integration can alter the biophysical properties of the membrane, such as fluidity, thickness, and curvature, which in turn affects the function of membrane-bound proteins. nih.gov Future research should focus on:
Investigating how C6 incorporation influences the formation and stability of lipid rafts, which are signaling hubs in the plasma membrane.
Modeling how C6-induced changes in membrane properties allosterically regulate the activity of ion channels, receptors, and other transmembrane proteins.
Studying the role of C6 in the biogenesis of extracellular vesicles and exosomes, which are involved in intercellular communication. nih.gov
Exploration of Ceramide C6 in Novel Cellular Pathophysiological Contexts Beyond Established Roles
While the role of Ceramide C6 in cancer is the most studied, its fundamental effects on cell physiology suggest it is relevant in a much broader range of diseases. A key future direction is to systematically explore these novel contexts.
Emerging research has already pointed to several promising areas:
Immunology: Ceramide C6 may function as an immune modulator. Studies have shown it can influence the tumor microenvironment by affecting tumor-associated macrophages (TAMs) and may be an essential component of T-cell receptor (TCR) signaling. nih.gov This opens the door to investigating C6 as a potential immunotherapeutic agent.
Infectious Diseases: In a striking recent discovery, Ceramide C6 was found to inhibit the replication of the SARS-CoV-2 virus, apparently by trapping viral particles in lysosomes. nih.govnih.gov This suggests a previously unappreciated role for ceramides (B1148491) in host defense against viruses and warrants investigation into its effects on other pathogens.
Neurobiology: Studies on embryonic hippocampal cells show that Ceramide C6 can influence cell differentiation and neurite growth, with different effects depending on the concentration. nih.govresearchgate.net This indicates a potential role in neural development and could be relevant for studying neurodegenerative diseases where sphingolipid metabolism is often dysregulated.
Metabolic Diseases: The discovery of a link between a cationic ceramide analog, NADPH oxidase, and pancreatic β-cell dysfunction suggests a role in the pathophysiology of diabetes. karger.com Furthermore, liposomal C6 is being investigated in models of non-alcoholic fatty liver disease (NAFLD). researchgate.net
Dermatology: The high skin permeability of short-chain ceramides makes them suitable for topical applications. nih.gov Research has shown that Ceramide C6 can selectively induce cell death in cutaneous T-cell lymphoma (CTCL) cell lines while having less effect on healthy keratinocytes, suggesting a potential topical treatment for skin cancers. nih.govmdpi.com
This expansion into new disease areas will be a major driver of Ceramide C6 research in the coming years, potentially unlocking new therapeutic applications for this versatile sphingolipid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
